molecular formula C41H28O26 B1606770 Casuarictin CAS No. 79786-00-8

Casuarictin

Cat. No. B1606770
CAS RN: 79786-00-8
M. Wt: 936.6 g/mol
InChI Key: SWRFKGRMQVLMKA-JIZJWZDPSA-N
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Description

Casuarictin is a natural compound that belongs to the class of flavan-3-ols. It is commonly found in the fruits and leaves of certain plants, such as the Brazilian cherry (Eugenia uniflora), and has been shown to possess various biochemical and physiological effects. In recent years, casuarictin has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, food science, and agriculture. In

Scientific Research Applications

Anti-Melanogenic Activity

Casuarictin, an ellagitannin isolated from clove extracts, exhibits anti-melanogenic properties. This compound significantly inhibits melanogenesis in B16F10 mouse melanoma cells without being toxic. It reduces intracellular melanogenesis and tyrosinase activity, suggesting potential as a depigmenting agent for hyperpigmentation disorders (Goenka, Ceccoli, & Simon, 2019).

Inhibition of Secretory Phospholipase A2

Casuarictin shows inhibitory potential against secretory phospholipase A2 (sPLA2) from snake venom. It forms a stable protein complex with sPLA2, reducing its enzymatic activity and mitigating induced edema and myonecrosis. This suggests its use as an anti-inflammatory agent (Rodrigues et al., 2019).

α-Glucosidase Inhibition

Ellagitannins like casuarictin, isolated from cloves, act as α-glucosidase inhibitors, potentially beneficial for managing blood sugar levels. A structure-activity relationship study indicates that the number of galloyl units in the molecule might correlate with increased inhibitory activity (Toda, Kawabata, & Kasai, 2000).

Anti-Inflammatory Activity

Casuarictin from strawberries inhibits IL-8 secretion in a gastric inflammation cell model, demonstrating its anti-inflammatory properties. Even after simulated gastric digestion, casuarictin retains these properties, offering potential benefits in nutritionally relevant concentrations (Fumagalli et al., 2016).

Anticancer Potential

As a component of sanguiin H-6, casuarictin displays cytotoxic effects on human breast carcinoma cells. It induces apoptosis and alters the ratio of Bax to Bcl-2, suggesting its potential as a therapeutic agent against breast cancer (Park et al., 2017).

Antimicrobial Efficacy

Casuarictin also exhibits antimicrobial efficacy. Extracts containing this compound have been tested against various pathogenic microorganisms, indicating its potential use in treating infections and in natural medicine formulations (Gumgumjee & Hajar, 2012).

Future Directions

For more detailed information, refer to the research article titled “Casuarictin: A new herbal drug molecule for Alzheimer’s disease as an inhibitor of presenilin stabilization factor-like protein” .

properties

IUPAC Name

[(1R,2S,19R,20S,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H28O26/c42-13-1-8(2-14(43)24(13)48)36(57)67-41-35-34(65-39(60)11-5-17(46)27(51)31(55)22(11)23-12(40(61)66-35)6-18(47)28(52)32(23)56)33-19(63-41)7-62-37(58)9-3-15(44)25(49)29(53)20(9)21-10(38(59)64-33)4-16(45)26(50)30(21)54/h1-6,19,33-35,41-56H,7H2/t19-,33-,34+,35-,41+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRFKGRMQVLMKA-JIZJWZDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O3)O)O)O)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]3[C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O3)O)O)O)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H28O26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401000730
Record name Casuarictin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401000730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

936.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Casuarictin

CAS RN

79786-00-8, 96292-46-5
Record name Casuarictin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079786008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sanguiin h 11
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096292465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Casuarictin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401000730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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